molecular formula C7H6N2 B131773 4-Aminobenzonitrile CAS No. 873-74-5

4-Aminobenzonitrile

Cat. No.: B131773
CAS No.: 873-74-5
M. Wt: 118.14 g/mol
InChI Key: YBAZINRZQSAIAY-UHFFFAOYSA-N
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Description

4-Aminobenzonitrile: is an organic compound with the molecular formula C7H6N2 . It is also known by other names such as p-Aminobenzonitrile , p-Cyanoaniline , and 1-Amino-4-cyanobenzene . This compound is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a benzene ring. It appears as a white to pale yellow crystalline powder and is used in various chemical and industrial applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobenzonitrile can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 4-chlorobenzonitrile with ammonia. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of 4-nitrobenzonitrile . This process involves the use of reducing agents such as iron powder and hydrochloric acid, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 4-Aminobenzonitrile is unique due to the position of its amino and nitrile groups on the benzene ring, which influences its reactivity and applications. For instance, 3-Aminobenzonitrile and 2-Aminobenzonitrile have different substitution patterns, leading to variations in their chemical behavior and uses .

Properties

IUPAC Name

4-aminobenzonitrile
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InChI

InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YBAZINRZQSAIAY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N
Source PubChem
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Molecular Formula

C7H6N2
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DSSTOX Substance ID

DTXSID0061240
Record name Benzonitrile, 4-amino-
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Molecular Weight

118.14 g/mol
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Physical Description

Off-white crystalline powder; Slightly soluble in water; [MSDSonline]
Record name 4-Aminobenzonitrile
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Vapor Pressure

0.00887 [mmHg]
Record name 4-Aminobenzonitrile
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CAS No.

873-74-5
Record name 4-Aminobenzonitrile
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Record name Benzonitrile, 4-amino-
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Record name P-AMINOBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4-aminobenzonitrile contribute to its dual fluorescence?

A2: The amino group in this compound can adopt different conformations relative to the aromatic ring. This conformational flexibility, particularly the twisting motion of the amino group, is believed to play a crucial role in the formation of the CT state, which leads to the dual fluorescence. [, , , , ]

Q2: What role does solvent play in the excited-state dynamics of this compound?

A3: Solvents significantly influence the energy levels of the LE and CT states in this compound. Polar solvents stabilize the CT state, making it energetically accessible and leading to the observation of dual fluorescence. In contrast, nonpolar solvents favor the LE state. [, , , , ]

Q3: Is there direct evidence for the structural changes associated with the CT state formation in this compound?

A4: While the twisted intramolecular charge transfer (TICT) model, involving a significant twist of the amino group, has been widely discussed, recent studies using time-resolved spectroscopy and computational methods suggest alternative pathways. These include a planar conical intersection mediating ultrafast relaxation to the LE state and the involvement of other vibrational modes like amino group wagging and quinoidal distortion of the aromatic ring. [, , ]

Q4: What insights do cluster studies provide about the influence of solvation on charge distribution in this compound?

A6: Infrared spectroscopy of this compound-water cluster cations indicates that the addition of water molecules leads to a shift of charge from the aromatic ring to the solvent cluster. This suggests that solvation significantly impacts the electronic properties of this compound. []

Q5: What is the molecular structure and formula of this compound?

A7: this compound (C7H6N2) is an aromatic molecule consisting of a benzene ring with an amino group (-NH2) at the 1-position and a nitrile group (-C≡N) at the 4-position. [, , ]

Q6: What spectroscopic techniques are useful for characterizing this compound?

A8: Various spectroscopic methods help elucidate the structure and properties of this compound: * Nuclear Quadrupole Resonance (NQR): Provides information about the electronic environment of the nitrogen atoms in the amino and nitrile groups. [] * Infrared (IR) and Raman Spectroscopy: Useful for identifying functional groups and studying vibrational modes, particularly those associated with the amino and nitrile groups. [, , , ] * Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about electronic transitions and is used to study the LE and CT states. [, , , , , ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding in the molecule. [, ]

Q7: How does pressure affect the solid-state structure of this compound?

A9: this compound undergoes a pressure-induced phase transition at around 0.3 GPa. This transition involves a change in molecular arrangement and intermolecular interactions, including the formation and enhancement of N–H⋯N weak hydrogen bonds. []

Q8: Does this compound exhibit any interesting thermal behavior in the solid state?

A10: Yes, this compound displays reversible thermosalient behavior, meaning its crystals undergo sudden movements upon heating or cooling due to structural phase transitions. This makes it a potential candidate for applications in actuators or sensors. []

Q9: Are there any applications of this compound in coordination chemistry?

A11: this compound can act as a ligand to form coordination complexes with transition metal ions. These complexes can have diverse dimensionalities ranging from mononuclear complexes to 3-D coordination networks, depending on the metal ion and reaction conditions. [, , ]

Q10: How is computational chemistry used to understand the photochemistry of this compound?

A12: Quantum chemical calculations help determine the geometries, energies, and electronic structures of this compound in its ground and excited states. These calculations provide valuable insights into the nature of the LE and CT states, the potential energy surfaces, and the dynamics of the excited-state processes. [, , , , ]

Q11: Can computational methods predict the spectroscopic properties of this compound?

A13: Yes, computational methods like density functional theory (DFT) can accurately predict vibrational frequencies, IR and Raman intensities, and NMR chemical shifts for this compound. These predictions aid in assigning experimental spectra and understanding the vibrational and electronic properties of the molecule. [, ]

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